Verapamil Ethyl Methanethiosulfonate, Bromide
Description
Infrared (IR) Spectroscopy
The IR spectrum of verapamil hydrochloride shows characteristic peaks at 1510 cm⁻¹ (C=C aromatic stretch) , 1253 cm⁻¹ (C-O-C stretch) , 1026 cm⁻¹ (C-O ether) , 1145 cm⁻¹ (C-N stretch) , and 1587 cm⁻¹ (aromatic C-H bending) . For this compound, additional peaks are anticipated:
- S=O stretching (~1330–1370 cm⁻¹) from the methylsulfonyl group.
- C-S-S-C stretching (~600–700 cm⁻¹) from the methanethiosulfonate moiety.
| Functional Group | Expected IR Absorption (cm⁻¹) | Source |
|---|---|---|
| Aromatic C=C | 1510–1600 | |
| C-O-C (ether) | 1026–1253 | |
| S=O (methylsulfonyl) | 1330–1370 | |
| C-S-S-C (methanethiosulfonate) | 600–700 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for the bromide derivative are unavailable, verapamil’s 1H NMR in $$ D_2O $$ (600 MHz) reveals aromatic proton signals at δ 6.8–7.2 ppm (dimethoxyphenyl groups) and aliphatic protons at δ 1.0–4.0 ppm . The methanethiosulfonate group would introduce distinct signals:
- Methylsulfonyl protons : Singlet at δ ~2.9 ppm .
- Ethyl sulfide protons : Multiplet at δ ~3.0–3.5 ppm .
Mass Spectrometry
The molecular ion peak for this compound is expected at m/z 673.72 (M⁺). Fragmentation patterns would reflect cleavage of the quaternary ammonium center, yielding ions corresponding to the ethyl methanethiosulfonate fragment ($$ C4H{10}S2O2 \cdot Br $$) and the verapamil backbone.
Comparative Structural Analysis with Parent Verapamil Molecule
Structural Modifications
Verapamil ($$ C{27}H{38}N2O4 $$) lacks the ethyl methanethiosulfonate and bromide substituents present in its derivative. Key differences include:
Conformational and Electronic Implications
The bromide derivative’s quaternary ammonium center and methanethiosulfonate group alter its electronic properties:
- Enhanced Hydrophilicity : The ionic bromide counterion increases polarity, potentially affecting membrane permeability.
- Steric Bulk : The ethyl methanethiosulfonate moiety introduces steric hindrance, likely modifying binding interactions with calcium channels.
Properties
IUPAC Name |
[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]-methyl-(2-methylsulfonylsulfanylethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N2O6S2.BrH/c1-23(2)30(22-31,25-11-13-27(36-5)29(21-25)38-7)15-9-16-32(3,18-19-39-40(8,33)34)17-14-24-10-12-26(35-4)28(20-24)37-6;/h10-13,20-21,23H,9,14-19H2,1-8H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUKZMOMCQMWEQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC[N+](C)(CCC1=CC(=C(C=C1)OC)OC)CCSS(=O)(=O)C)(C#N)C2=CC(=C(C=C2)OC)OC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45BrN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676195 | |
| Record name | 4-Cyano-4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[(methanesulfonyl)sulfanyl]ethyl}-N,5-dimethylhexan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353270-25-4 | |
| Record name | 4-Cyano-4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[(methanesulfonyl)sulfanyl]ethyl}-N,5-dimethylhexan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation Reaction
The alkylation step is pivotal for introducing the methanethiosulfonate moiety. Verapamil’s tertiary amine reacts with ethyl methanethiosulfonate bromide in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). Key parameters include:
-
Temperature : 25–40°C to prevent side reactions.
-
Molar Ratio : A 1:1.2 stoichiometry of verapamil to ethyl methanethiosulfonate bromide ensures complete conversion.
-
Reaction Time : 12–24 hours under nitrogen atmosphere to avoid oxidation.
Example Procedure :
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Dissolve verapamil (1.0 eq) in anhydrous DMF.
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Add ethyl methanethiosulfonate bromide (1.2 eq) dropwise at 30°C.
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Stir for 18 hours, monitor reaction progress via thin-layer chromatography (TLC).
Purification and Isolation
Post-alkylation, the crude product is purified using mixed-solvent recrystallization. Data from verapamil hydrochloride purification methods (patent CN101012185A) suggest that acetone-water or isopropyl alcohol-water systems effectively remove impurities.
Optimized Recrystallization :
-
Solvent System : Acetone:water (9:1 v/v).
-
Activated Carbon Treatment : 5% (w/w) activated carbon removes colored impurities.
-
Crystallization Temperature : Cooling to 15°C yields high-purity crystals.
Yield and Purity :
Critical Process Parameters
Solvent Selection
Mixed solvents enhance solubility and crystal formation:
Chemical Reactions Analysis
Types of Reactions
Verapamil Ethyl Methanethiosulfonate, Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ethyl methanethiosulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Pharmacological Applications
1.1 Calcium Channel Blockade
Verapamil is primarily recognized for its role as a calcium channel blocker. This property is utilized in various cardiovascular treatments, including hypertension and arrhythmias. The compound's ability to inhibit calcium influx into cardiac and vascular smooth muscle cells results in decreased heart rate and vasodilation, thus lowering blood pressure and reducing myocardial oxygen demand .
1.2 Modulation of Drug Resistance
Verapamil Ethyl Methanethiosulfonate has been studied for its potential to modulate multidrug resistance in cancer therapy. Specifically, it acts as an inhibitor of the ATP-binding cassette sub-family B member 1 (ABCB1) transporter, which is often overexpressed in resistant cancer cells. Studies have demonstrated that this compound can enhance the accumulation of chemotherapeutic agents in resistant cell lines, thereby improving their efficacy .
Biomedical Research Applications
2.1 Wound Healing
Recent studies have explored the use of verapamil in wound healing applications. Its ability to modulate extracellular matrix synthesis has been leveraged to treat hypertrophic scars and keloids. Verapamil promotes fibroblast proliferation and collagen deposition, which are critical for effective wound healing .
| Application | Mechanism | Outcome |
|---|---|---|
| Hypertrophic Scars | Inhibition of ECM synthesis | Enhanced wound closure |
| Keloids | Modulation of fibroblast activity | Reduced scar formation |
2.2 Gastroretentive Systems
Verapamil has been incorporated into gastroretentive drug delivery systems to improve bioavailability and therapeutic efficacy. Research indicates that formulations containing verapamil can maintain plasma levels within therapeutic ranges for extended periods, thus reducing the frequency of dosing required for effective treatment .
Case Studies
3.1 Treatment of Hypertrophic Cardiomyopathy
A clinical study involving patients with hypertrophic cardiomyopathy demonstrated that verapamil administration resulted in significant improvements in symptoms and cardiac function. Patients reported reduced chest pain and improved exercise tolerance after treatment with verapamil at doses up to 720 mg/day .
3.2 In Vitro Studies on ABCB1 Modulation
In vitro experiments using mouse T-lymphoma cell lines showed that verapamil effectively inhibited the ABCB1 efflux pump, leading to increased intracellular concentrations of chemotherapeutic agents like doxorubicin. This effect was quantified using flow cytometry to measure rhodamine 123 accumulation, establishing verapamil as a potent modulator against multidrug resistance .
Mechanism of Action
Verapamil Ethyl Methanethiosulfonate, Bromide exerts its effects by inhibiting L-type calcium channels. It binds to the alpha-1 subunit of these channels, preventing calcium ions from entering the cells. This inhibition leads to relaxation of vascular smooth muscle and a decrease in myocardial contractility. The compound’s mechanism of action is similar to that of Verapamil, but the presence of the ethyl methanethiosulfonate group may confer additional properties .
Comparison with Similar Compounds
Key Observations:
Target Specificity : Unlike general MTS reagents (e.g., MTSET), this compound may selectively target calcium channels or efflux pumps due to verapamil’s inherent pharmacodynamic properties .
Reactivity : The MTS group enables rapid thiol-disulfide exchange with cysteine residues, similar to MTSET . However, its bulky verapamil moiety may limit accessibility to buried cysteine sites compared to smaller MTS analogs.
Charge and Solubility : MTSET’s positive charge enhances interaction with negatively charged channel pores , while this compound’s hydrophobicity (from verapamil) may improve membrane permeability .
Advantages and Limitations
Biological Activity
Verapamil Ethyl Methanethiosulfonate, Bromide (VEMT) is a derivative of verapamil, a well-known calcium channel blocker, and it has garnered interest in pharmacological research due to its potential effects on multidrug resistance (MDR) mechanisms in cancer therapy. This article explores the biological activity of VEMT, focusing on its interactions with the P-glycoprotein (P-gp) transporter and its implications in drug resistance.
Overview of P-glycoprotein (P-gp) and Drug Resistance
P-glycoprotein (ABCB1) is an ATP-binding cassette (ABC) transporter that plays a crucial role in the efflux of various drugs from cells, contributing to multidrug resistance in cancer. It actively extrudes a wide range of cytotoxic compounds, limiting their efficacy. Compounds that can modulate P-gp activity are of significant interest for enhancing the effectiveness of chemotherapeutics.
VEMT functions as a modulator of P-gp activity. Studies have demonstrated that it can inhibit the efflux function of P-gp, thereby increasing intracellular concentrations of chemotherapeutic agents. The mechanism involves binding to specific sites on the P-gp protein, which can either stimulate or inhibit its ATPase activity depending on the concentration.
Key Findings from Research
- Inhibition of Drug Efflux : VEMT has been shown to significantly inhibit the efflux of rhodamine 123, a fluorescent substrate for P-gp, in mouse T-lymphoma cell lines. This effect was quantified using flow cytometry to measure intracellular accumulation levels .
- Concentration-Dependent Effects : At lower concentrations, VEMT acts as a substrate stimulating ATPase activity; however, at higher concentrations, it inhibits this activity. This non-monotonic behavior is critical for understanding its dual role as both a substrate and an inhibitor .
- Comparative Efficacy : In comparative studies, VEMT demonstrated modulatory properties similar to or greater than those of verapamil itself. For instance, certain derivatives showed fluorescence activity ratios (FAR) significantly exceeding that of verapamil at equivalent concentrations .
Table 1: Comparative Modulatory Effects of VEMT and Verapamil
| Compound | Concentration (μM) | FAR (Fluorescence Activity Ratio) | Activity Level |
|---|---|---|---|
| Verapamil | 20 | 100% | Reference |
| VEMT | 20 | 146.22% | High |
| Compound A | 20 | 138.37% | High |
| Compound B | 2 | Not Active | Low |
Note: FAR values indicate the relative efficacy compared to verapamil as a standard reference .
Implications for Cancer Therapy
The ability of VEMT to inhibit P-gp may enhance the efficacy of various anticancer agents by preventing their expulsion from cancer cells. This property positions VEMT as a promising candidate for development into adjuvant therapies aimed at overcoming drug resistance in tumors.
Future Research Directions
Further studies are needed to explore:
- The long-term effects of VEMT on cellular viability and proliferation in resistant cancer cell lines.
- The potential side effects associated with its use in combination therapies.
- Its pharmacokinetics and bioavailability in vivo.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Verapamil Ethyl Methanethiosulfonate, Bromide with high purity?
- Methodological Answer : Synthesis typically involves reacting verapamil derivatives with ethyl methanethiosulfonate in anhydrous conditions under nitrogen atmosphere to prevent oxidation. Purification is achieved via recrystallization in ethanol-water mixtures, followed by HPLC analysis (C18 column, acetonitrile/water gradient) to confirm purity >98% . Critical steps include monitoring reaction pH (maintained at 7.0–7.5) and avoiding light exposure due to thiophilic reactivity.
Q. How is this compound utilized in cysteine modification studies of ion channels?
- Methodological Answer : The compound acts as a cysteine-specific covalent modifier, enabling site-directed mutagenesis to probe ion channel structure-function relationships. For example, in calcium channels, introduced cysteine residues are treated with 1–5 mM Verapamil Ethyl Methanethiosulfonate (dissolved in degassed PBS, pH 7.4) for 10–15 minutes. Electrophysiological assays (patch-clamp) are then used to assess functional changes, such as altered gating kinetics or blockades .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, lab coats, and eye protection due to its thiol-reactive and potential mutagenic properties. Work in a fume hood to avoid inhalation. Decontaminate spills with 10% sodium bicarbonate solution. Store at –20°C in amber vials under argon to prevent degradation. Waste disposal must follow institutional guidelines for sulfonate compounds .
Q. What analytical techniques are recommended for verifying the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H/¹³C) confirms the presence of the ethyl methanethiosulfonate moiety. Mass spectrometry (ESI-MS) validates molecular weight (expected [M⁺] at ~500–550 Da). High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity, with retention time cross-referenced against USP standards .
Advanced Research Questions
Q. How can researchers optimize experimental conditions for site-directed cysteine modification using this compound to minimize non-specific binding?
- Methodological Answer : Pre-incubate ion channel mutants with 2 mM dithiothreitol (DTT) to reduce disulfide bonds, followed by thorough buffer exchange to remove excess DTT. Use lower reagent concentrations (0.5–1 mM) and shorter incubation times (5–10 minutes) while monitoring modification efficiency via current attenuation in patch-clamp experiments. Include negative controls (cysteine-free mutants) to confirm specificity .
Q. What methodologies are effective in resolving contradictory electrophysiological data when studying this compound's effects on calcium channel gating?
- Methodological Answer : Contradictions may arise from differential accessibility of cysteine residues in channel conformations (open vs. closed states). Perform state-dependent modification by applying the compound during depolarizing pulses (to open channels) versus hyperpolarized conditions. Compare results with cryo-EM or X-ray crystallography data (e.g., pore architecture as in K⁺ channels ) to correlate structural and functional outcomes.
Q. How do structural constraints of ion channel pores influence the accessibility of this compound to cysteine residues in mutagenesis studies?
- Methodological Answer : The compound’s bulkiness (due to the verapamil moiety) may limit access to residues within narrow pore regions (e.g., selectivity filters <12 Å wide ). Use computational modeling (e.g., molecular dynamics simulations) to predict steric hindrance. Alternatively, employ smaller methanethiosulfonate analogs (e.g., MTSET ) for comparative studies to isolate steric vs. electronic effects.
Data Contradiction Analysis
- Example : If modification of a pore-lining cysteine fails to alter ion conductance despite structural predictions, consider:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
